molecular formula C8H15N3S B13258503 Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine

Cat. No.: B13258503
M. Wt: 185.29 g/mol
InChI Key: FXHOMFXOYZUMSL-UHFFFAOYSA-N
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Description

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The sulfanyl group can undergo redox reactions, contributing to its biological activity. The ethyl group provides lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine can be compared with other imidazole-containing compounds:

This compound is unique due to the presence of both the sulfanyl and ethyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

N-ethyl-2-(1-methylimidazol-2-yl)sulfanylethanamine

InChI

InChI=1S/C8H15N3S/c1-3-9-5-7-12-8-10-4-6-11(8)2/h4,6,9H,3,5,7H2,1-2H3

InChI Key

FXHOMFXOYZUMSL-UHFFFAOYSA-N

Canonical SMILES

CCNCCSC1=NC=CN1C

Origin of Product

United States

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